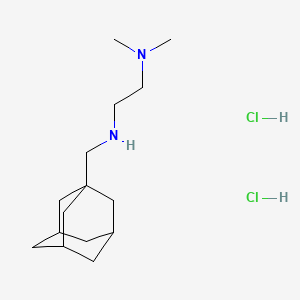
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as Memantine, is a medication that is commonly prescribed for the treatment of Alzheimer's disease. It was first synthesized in the 1960s by Eli Lilly and Company, and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
作用机制
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride works by binding to the NMDA receptor and blocking the influx of calcium ions into the neuron. This helps to prevent excitotoxicity, which is the process by which excessive stimulation of the NMDA receptor can lead to cell death. By blocking this process, memantine may help to protect neurons from damage and improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has also been shown to increase the production of acetylcholine, a neurotransmitter that is important for learning and memory.
实验室实验的优点和局限性
One of the main advantages of using memantine in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block this receptor and study its effects on neuronal function. However, one limitation of using memantine is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experimental settings.
未来方向
There are a number of potential future directions for research on memantine. One area of interest is the use of memantine in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the use of memantine in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is also interest in developing new and more effective NMDA receptor blockers that may have fewer side effects than memantine.
合成方法
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is synthesized through a multi-step process, starting with the reaction of adamantane with formaldehyde to form 1-adamantylcarbinol. This compound is then reacted with N,N-dimethyl-ethylenediamine to form N-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
科学研究应用
N'-(1-adamantylmethyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the process of learning and memory. By blocking this receptor, memantine may help to protect brain cells from damage and improve cognitive function in patients with Alzheimer's disease.
属性
IUPAC Name |
N-(1-adamantylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2.2ClH/c1-17(2)4-3-16-11-15-8-12-5-13(9-15)7-14(6-12)10-15;;/h12-14,16H,3-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNWTBTHSUXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC12CC3CC(C1)CC(C3)C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5806825 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)

![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)


![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)



![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)